molecular formula C23H21N3O6S B4331412 1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No.: B4331412
M. Wt: 467.5 g/mol
InChI Key: UYWORLSDVYAKQL-UHFFFAOYSA-N
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Description

1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dibenzo[b,d]furan-2-ylsulfonyl group and a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the dibenzo[b,d]furan-2-ylsulfonyl chloride: This can be achieved by sulfonylation of dibenzo[b,d]furan using chlorosulfonic acid.

    Nucleophilic substitution reaction: The dibenzo[b,d]furan-2-ylsulfonyl chloride is then reacted with piperazine to form 1-(dibenzo[b,d]furan-2-ylsulfonyl)piperazine.

    Nitration and methoxylation:

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl and nitro groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both electron-donating and electron-withdrawing groups.

Biology and Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
  • Investigated for its potential anti-inflammatory and anticancer properties.

Industry:

  • Could be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and nitro groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

    1-(dibenzo[b,d]furan-2-ylsulfonyl)piperazine: Lacks the 4-methoxy-2-nitrophenyl group, which may result in different biological activity.

    4-(4-methoxy-2-nitrophenyl)piperazine: Lacks the dibenzo[b,d]furan-2-ylsulfonyl group, affecting its electronic properties and reactivity.

Uniqueness: 1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it a valuable compound for various scientific research applications, particularly in the design of new pharmaceuticals and materials.

Properties

IUPAC Name

1-dibenzofuran-2-ylsulfonyl-4-(4-methoxy-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-31-16-6-8-20(21(14-16)26(27)28)24-10-12-25(13-11-24)33(29,30)17-7-9-23-19(15-17)18-4-2-3-5-22(18)32-23/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWORLSDVYAKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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